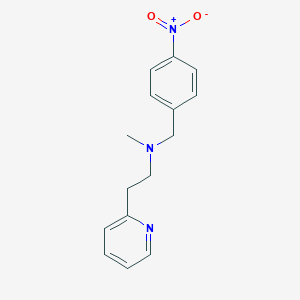
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine, also known as NBME, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a selective agonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and inflammation.
Wirkmechanismus
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine acts as a selective agonist of the α7 nicotinic acetylcholine receptor. The receptor is located in the central and peripheral nervous system and is involved in various physiological processes such as learning, memory, and inflammation. Activation of the receptor by N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine leads to the influx of calcium ions into the cell, which triggers various signaling pathways that result in the observed effects of the compound.
Biochemical and Physiological Effects:
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine has been shown to enhance cognitive function, reduce inflammation, and improve memory in various animal models. The compound has also been investigated for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and depression. N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine has been shown to have a neuroprotective effect in animal models of Alzheimer's disease and reduce the symptoms of schizophrenia and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine in lab experiments include its high purity, selectivity for the α7 nicotinic acetylcholine receptor, and well-established synthesis method. The limitations of using N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine include its high cost and limited availability.
Zukünftige Richtungen
For research include investigating the compound's effects on other diseases such as Parkinson's disease and multiple sclerosis, optimizing the synthesis method to increase yield and reduce cost, and developing more selective agonists of the α7 nicotinic acetylcholine receptor. Additionally, the use of N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine in combination with other compounds may lead to synergistic effects and improve its therapeutic potential.
Synthesemethoden
The synthesis of N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine involves the reaction of 4-nitrobenzyl bromide with 2-(pyridin-2-yl)ethanamine in the presence of sodium hydride and N-methylimidazole. The reaction yields N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine as a yellow solid with a purity of over 95%. The synthesis method has been optimized to increase the yield and purity of the compound, making it suitable for various scientific applications.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine has been used extensively in scientific research to study the α7 nicotinic acetylcholine receptor. The compound has been shown to enhance cognitive function, reduce inflammation, and improve memory in various animal models. N-methyl-N-(4-nitrobenzyl)-2-(pyridin-2-yl)ethanamine has also been investigated for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and depression. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans.
Eigenschaften
Molekularformel |
C15H17N3O2 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
N-methyl-N-[(4-nitrophenyl)methyl]-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H17N3O2/c1-17(11-9-14-4-2-3-10-16-14)12-13-5-7-15(8-6-13)18(19)20/h2-8,10H,9,11-12H2,1H3 |
InChI-Schlüssel |
DGFGFXJTTDBPGC-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)
![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)

![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)

![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)
![Ethyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B229600.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)